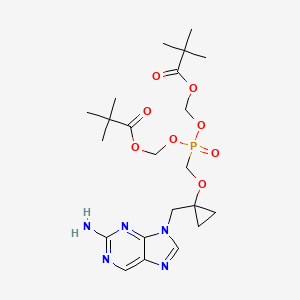

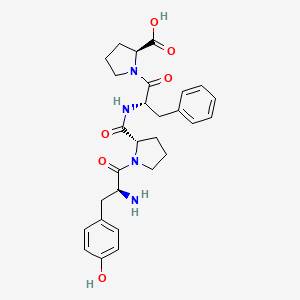

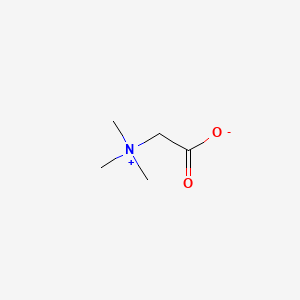

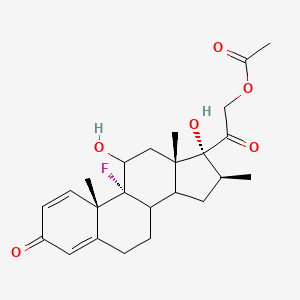

![molecular formula C20H24N2O3S- B1666936 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid CAS No. 666826-27-3](/img/structure/B1666936.png)

4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid

Vue d'ensemble

Description

BF 126 has potential usefulness in vivo imaging of tau pathology in Alzheimer's Disease

Applications De Recherche Scientifique

Molecular Structure and Properties

Structural Analysis : Research highlights the molecular structure of related compounds, showing essential planarity in benzimidazole moieties and indicating the presence of double and single bonds consistent with conjugation patterns. These structural insights help understand the molecule's behavior in various conditions and applications (Stibrany, Schugar, & Potenza, 2005).

Conformational Dynamics : Studies on similar compounds provide insights into their conformational behavior, which is crucial for understanding how these molecules interact with other substances or environments, thus influencing their potential applications in materials science or pharmaceuticals (Portilla et al., 2007).

Synthetic Processes

- Synthesis Methods : Research into the synthesis of related compounds, like 2,5-Dimethoxy-4[(1E)-2-(1H-benzimidazol-2-yl) ethenyl]benzaldehyde, provides valuable insights into the methodologies that can be applied for synthesizing 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid, thereby aiding in the development of efficient and scalable production processes (X. Bin, 2012).

Chemical Interactions and Stability

Molecular Interactions and Stability : Studies have shown how similar molecules form stable structures through hydrogen bonds and other noncovalent interactions, which is significant for predicting the behavior of 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid in different environments and applications (Jin et al., 2014).

Density Functional Theory and Molecular Docking : Advanced computational studies on similar compounds provide insights into their molecular properties, which can guide the use of 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid in targeted applications like drug discovery or material science (Karayel, 2021).

Applications in Biomedical Research

DNA Binding Studies : Research on charge transfer complexes involving similar molecules and their interaction with DNA is crucial for understanding potential biomedical applications, including drug design and gene therapy (Vadivelan et al., 2017).

Antimicrobial Activity : Studies on derivatives of benzimidazole demonstrate antimicrobial properties, suggesting potential applications of 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid in developing new antimicrobial agents (Tien et al., 2016).

Material Science and Photophysical Properties

- Photophysical Studies : Investigations into the photophysical properties of similar compounds pave the way for applications in material science, such as in the development of novel optical materials or sensors (Draguta et al., 2015).

Propriétés

Numéro CAS |

666826-27-3 |

|---|---|

Nom du produit |

4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid |

Formule moléculaire |

C20H24N2O3S- |

Poids moléculaire |

463.6 g/mol |

Nom IUPAC |

4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C19H21N3.C7H8O3S/c1-3-22(4-2)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)21-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-14H,3-4H2,1-2H3,(H,20,21);2-5H,1H3,(H,8,9,10)/b14-11+; |

Clé InChI |

VHCHUZZPDCNLBN-NTCAYCPXSA-M |

SMILES isomérique |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2.CC1=CC=C(C=C1)S(=O)(=O)O |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2.CC1=CC=C(C=C1)S(=O)(=O)O |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2.CC1=CC=C(C=C1)S(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(2-(2-benzoimidazolyl)ethenyl)-N,N-diethylbenzenamine BF 126 BF-126 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.